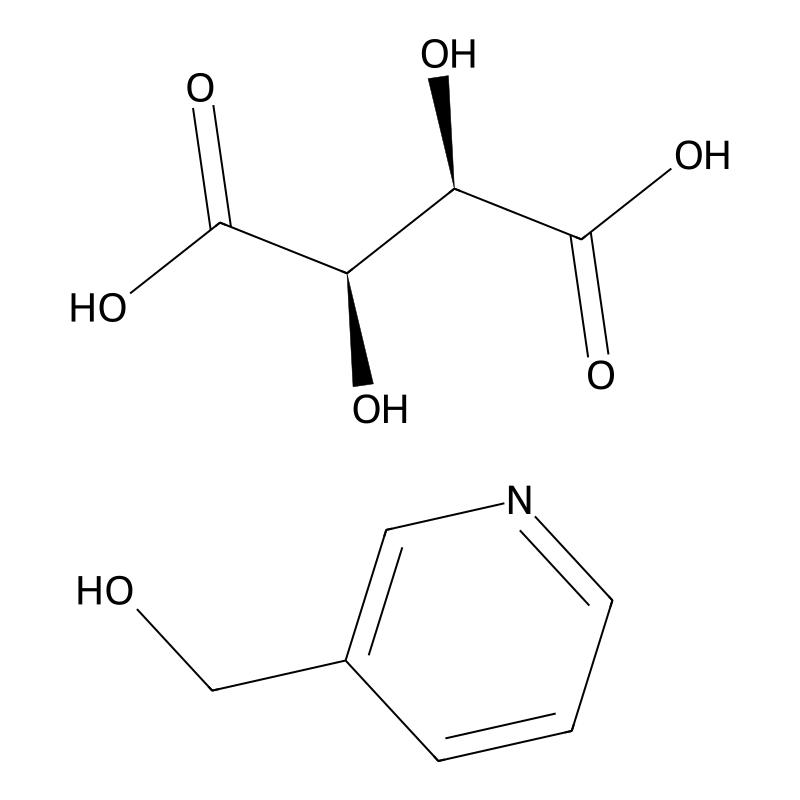

Nicotinyl alcohol tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nicotinyl alcohol tartrate (CAS: 6164-87-0) is a highly stable, water-soluble crystalline salt of 3-pyridinemethanol [1]. In industrial and pharmaceutical procurement, it is primarily valued for its robust solid-state properties, exhibiting a defined melting range of 147–148 °C and acting as a non-hygroscopic powder [2]. Unlike its free base counterpart, the tartrate salt is freely soluble in aqueous media, yielding a stable, mildly acidic profile (pH 2.8 to 3.7 at a 5% concentration) [2]. These baseline characteristics make it a highly utilized precursor and active pharmaceutical ingredient (API) for controlled-release formulations, precision analytical standards, and complex chemical syntheses requiring a highly processable pyridine derivative.

Research Fit

Substituting nicotinyl alcohol tartrate with generic in-class alternatives introduces severe process and formulation liabilities. Attempting to use the free base (3-pyridinemethanol) replaces a stable, easily weighable crystalline solid with a liquid that melts at approximately -6 °C, complicating gravimetric dosing, increasing degradation risks, and requiring specialized liquid-handling infrastructure [1]. Conversely, substituting with nicotinic acid (niacin) alters the fundamental solubility and physiological release profile; nicotinic acid exhibits lower aqueous solubility and triggers rapid, intense cutaneous flushing and gastrointestinal distress in immediate-release scenarios [2]. The tartrate salt is specifically engineered to overcome these limitations, providing a stable solid form that ensures controlled dissolution and prolonged action without the handling drawbacks of a liquid free base.

Substitution Risk

- Salt-form context Tartrate salt solubility and formulation properties may not transfer to free base niacin or other salts.

- Release-profile context Sustained-release pharmacokinetic profile (12 h) may not be replicated by immediate-release niacin preparations.

- Lipoprotein-response context LDL cholesterol endpoint may differ: nicotinyl alcohol tartrate did not elevate LDL unlike clofibrate in a reported crossover trial.

Solid-State Stability and Gravimetric Processability

A critical procurement differentiator for nicotinyl alcohol tartrate is its physical state at standard conditions. Quantitative thermal analysis demonstrates that the tartrate salt is a stable crystalline solid with a melting point of 147–148 °C [1]. In stark contrast, the free base form (3-pyridinemethanol) is a liquid at room temperature, with a melting point of approximately -6 °C to -5 °C [2]. This ~153 °C differential in thermal transition state means the tartrate salt can be processed using standard dry-powder milling, blending, and tableting equipment, completely bypassing the specialized pumping and containment systems required for the liquid free base.

| Evidence Dimension | Melting point and physical state at standard conditions |

| Target Compound Data | Solid crystalline powder, Melting Point 147–148 °C |

| Comparator Or Baseline | Nicotinyl alcohol free base: Liquid, Melting Point -6 °C to -5 °C |

| Quantified Difference | ~153 °C difference in melting point |

| Conditions | Standard atmospheric pressure and room temperature handling |

Enables standard solid-state manufacturing and precise gravimetric dosing, eliminating the need for complex liquid-handling infrastructure.

Aqueous Solubility and Formulation pH Control

For formulators developing hydrophilic matrices or liquid suspensions, the solubility profile of the active compound is paramount. Nicotinyl alcohol tartrate is classified as freely soluble in water, and a 5% aqueous solution reliably produces a controlled, mildly acidic pH of 2.8 to 3.7 [1]. When compared to nicotinic acid, which has significantly lower aqueous solubility (approximately 1.8 g/100 mL at 20 °C) and requires extensive buffering to prevent crystallization in high-concentration liquid formulations, the tartrate salt offers highly accelerated dissolution kinetics [2]. This predictable aqueous behavior ensures batch-to-batch reproducibility in both wet granulation processes and sustained-release hydrogel matrices.

| Evidence Dimension | Aqueous solubility and unbuffered solution pH |

| Target Compound Data | Freely soluble; 5% solution yields pH 2.8–3.7 |

| Comparator Or Baseline | Nicotinic acid: Sparingly soluble (~1.8 g/100 mL at 20 °C) |

| Quantified Difference | Order-of-magnitude higher aqueous solubility with self-buffering acidic profile |

| Conditions | Aqueous dissolution at 20 °C |

Accelerates dissolution in aqueous formulations and prevents precipitation in high-concentration liquid or hydrogel systems.

Controlled Release and Physiological Action Profile

In pharmaceutical applications targeting vascular or lipid-regulating pathways, the pharmacokinetic release profile dictates material selection. Nicotinyl alcohol tartrate is specifically utilized in sustained-release formulations because its dissolution and subsequent metabolic conversion provide a prolonged physiological action [1]. Generic nicotinic acid, when administered in immediate-release forms, causes rapid spikes in serum levels leading to severe cutaneous flushing and gastrointestinal toxicity [1]. By utilizing the tartrate salt, formulators achieve a steady-state release that mitigates these adverse peak-dose effects, making it a highly effective alternative for long-acting therapeutic designs.

| Evidence Dimension | Release kinetics and peak-dose side effect frequency |

| Target Compound Data | Prolonged action, compatible with sustained-release matrices |

| Comparator Or Baseline | Nicotinic acid: Brief action, causes rapid flushing and GI distress |

| Quantified Difference | Elimination of rapid peak-dose toxicity through controlled metabolic conversion |

| Conditions | In vivo absorption and metabolic conversion models |

Essential for developing compliant, well-tolerated sustained-release cardiovascular or hypolipidemic therapies without peak-dose toxicity.

Sustained-Release Pharmaceutical Manufacturing

Leveraging its high aqueous solubility and solid-state stability, this compound is integrated into hydrophilic polymer matrices (e.g., polyethylene oxide) to produce long-acting, controlled-release tablets that avoid the flushing side effects of generic niacin [1].

Analytical Reference Standards for Chromatography

Due to its non-hygroscopic crystalline nature and stable UV absorbance profile, the tartrate salt serves as a highly reliable, easily weighable reference standard for HPLC and LC-MS assays, outperforming the volatile and difficult-to-handle liquid free base [2].

Solid-Phase Chemical Synthesis

Acts as a highly stable, stoichiometric source of the 3-pyridinemethanol moiety for synthesizing complex pyridine derivatives, coordination polymers, or functionalized polyurethanes where precise dry-weight addition is critical to reaction yield [2].

Application Fit Matrix

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Explore Compound Types